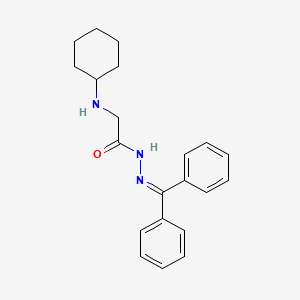![molecular formula C16H16ClN3O3S B2897527 (3Z)-3-(4-chlorobenzenesulfonyl)-4-[(4,6-dimethylpyrimidin-2-yl)amino]but-3-en-2-one CAS No. 882259-68-9](/img/structure/B2897527.png)
(3Z)-3-(4-chlorobenzenesulfonyl)-4-[(4,6-dimethylpyrimidin-2-yl)amino]but-3-en-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3Z)-3-(4-chlorobenzenesulfonyl)-4-[(4,6-dimethylpyrimidin-2-yl)amino]but-3-en-2-one is a synthetic organic compound characterized by its unique chemical structure. This compound features a chlorophenyl group, a sulfonyl group, and a dimethylpyrimidinylamino group, making it a molecule of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-3-(4-chlorobenzenesulfonyl)-4-[(4,6-dimethylpyrimidin-2-yl)amino]but-3-en-2-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Chlorophenyl Intermediate: The starting material, 4-chlorobenzene, undergoes sulfonation to introduce the sulfonyl group.
Coupling with Pyrimidine Derivative: The intermediate is then coupled with a pyrimidine derivative under specific conditions to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale Reactors: Utilizing large-scale reactors to handle the multi-step synthesis.
Optimized Reaction Conditions: Employing optimized temperature, pressure, and catalysts to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(3Z)-3-(4-chlorobenzenesulfonyl)-4-[(4,6-dimethylpyrimidin-2-yl)amino]but-3-en-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Nucleophiles such as amines, thiols.
Major Products Formed
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines, alcohols.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
Catalysis: Used as a catalyst in organic synthesis reactions.
Material Science: Incorporated into the design of new materials with specific properties.
Biology
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes.
Protein Binding: Investigated for its binding affinity to certain proteins.
Medicine
Drug Development: Explored as a potential lead compound in the development of new pharmaceuticals.
Therapeutic Applications:
Industry
Chemical Manufacturing: Used in the production of other chemical compounds.
Agriculture: Potential use as a pesticide or herbicide.
Mécanisme D'action
The mechanism of action of (3Z)-3-(4-chlorobenzenesulfonyl)-4-[(4,6-dimethylpyrimidin-2-yl)amino]but-3-en-2-one involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with specific binding sites. The exact pathways and molecular targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chlorophenyl Derivatives: Compounds like 4-chlorophenyl sulfone, 4-chlorophenylamine.
Pyrimidine Derivatives: Compounds like 4,6-dimethylpyrimidine, 2-amino-4,6-dimethylpyrimidine.
Uniqueness
(3Z)-3-(4-chlorobenzenesulfonyl)-4-[(4,6-dimethylpyrimidin-2-yl)amino]but-3-en-2-one is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties
Propriétés
IUPAC Name |
(Z)-3-(4-chlorophenyl)sulfonyl-4-[(4,6-dimethylpyrimidin-2-yl)amino]but-3-en-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O3S/c1-10-8-11(2)20-16(19-10)18-9-15(12(3)21)24(22,23)14-6-4-13(17)5-7-14/h4-9H,1-3H3,(H,18,19,20)/b15-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGPLNAFMEKUNMB-DHDCSXOGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC=C(C(=O)C)S(=O)(=O)C2=CC=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)N/C=C(/C(=O)C)\S(=O)(=O)C2=CC=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,5-dichlorophenyl)-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B2897447.png)
![2-[4-(3-Hydroxypyrrolidin-1-yl)piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2897448.png)

![N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-4,5-dimethoxy-2-nitrobenzamide](/img/structure/B2897454.png)
![5-[4-(4-methylbenzoyl)piperazin-1-yl]-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B2897456.png)
![5-amino-1-[(2-chloro-4-fluorophenyl)methyl]-N-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2897459.png)







